molecular formula C15H12I2O4 B223729 Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] CAS No. 1177-16-8

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Cat. No.: B223729
CAS No.: 1177-16-8
M. Wt: 418.28 g/mol
InChI Key: ZJFKDRQLHABQHQ-IAGONARPSA-N
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Description

Historical Context and Significance of Bis-hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are typically formed by the reaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. wikipedia.orgmdpi.com The history of hydrazone chemistry is linked to the work of German chemist Emil Fischer, who developed the use of phenylhydrazine (B124118) to form osazones from sugars, a method to differentiate monosaccharides. wikipedia.org

Over the years, the significance of hydrazone derivatives has expanded considerably. wisdomlib.org Their versatile structure, featuring both acidic and basic sites, allows them to act as effective ligands for metal complexes, which are used as catalysts in various organic reactions. nih.govjptcp.com Bis-hydrazones, which contain two hydrazone functional groups, have been developed as specialized ligands. For instance, chiral bis-hydrazone ligands have been synthesized for use in enantioselective cross-coupling reactions, a key process in modern organic synthesis. acs.orgsemanticscholar.org

Beyond synthesis, hydrazone derivatives are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.org The ability to form stable, often colored, derivatives with carbonyl compounds has also cemented their role in analytical chemistry. wikipedia.org The dual hydrazone structure of compounds like Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone] enhances their reactivity and stability compared to similar monohydrazone reagents, allowing for the effective detection of a broader range of carbonyl compounds.

Structural Framework of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

The defining feature of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is its symmetric molecular architecture. It consists of a central glyoxal backbone connected to two 2,4-dinitrophenylhydrazone groups. The presence of the 2,4-dinitrophenyl groups significantly influences the compound's reactivity, particularly its ability to react with carbonyl groups to form stable hydrazone derivatives.

X-ray crystallography studies reveal that the molecule adopts a planar geometry. This planarity is stabilized by intramolecular hydrogen bonds. The structure is characterized by resonance stabilization, which delocalizes electrons across the molecule. The two dinitrophenyl groups are typically oriented in a trans configuration relative to each other.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1177-16-8
Molecular Formula C₁₄H₁₀N₈O₈
Molecular Weight 418.28 g/mol
IUPAC Name N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline
SMILES C1=CC(=C(C=C1N+[O-])N+[O-])N/N=C/C=N/NC2=C(C=C(C=C2)N+[O-])N+[O-]
Appearance Yellow crystalline solid

Data sourced from PubChem CID 9556291 & CID 3890919. nih.govnih.gov

Overview of Key Academic Research Domains

The unique reactivity of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] makes it a valuable tool in several areas of academic research. Its applications are primarily centered on its reaction with carbonyl compounds.

Analytical Chemistry: The most prominent application is as a derivatizing agent for the detection and quantification of aldehydes and ketones. chemicalbook.com It reacts with carbonyl compounds to form stable, colored derivatives that can be easily analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometry. wikipedia.orgacs.orgresearchgate.net This method is crucial for analyzing complex mixtures in environmental monitoring and the food industry. chemicalbook.com

Biochemical Research: In biochemistry, the compound is used in assays to study metabolic pathways and enzyme activities that involve carbonyl groups. It is particularly useful for detecting and quantifying reactive carbonyl species (RCS), which are implicated in cellular damage and oxidative stress. By measuring RCS levels, researchers can gain insights into disease mechanisms related to carbonyl stress, such as diabetes and aging.

Organic Synthesis: Bis-hydrazone derivatives, including those derived from glyoxal, serve as ligands in coordination chemistry. nih.gov These ligands can be complexed with transition metals like palladium to form catalysts for cross-coupling reactions, such as the Mizoroki-Heck reaction, which is a fundamental method for forming carbon-carbon bonds. biomedres.us The development of chiral bis-hydrazone ligands has been a focus for achieving enantioselectivity in these synthetic transformations. acs.orgsemanticscholar.org

The table below summarizes the primary research applications.

Research DomainSpecific Application
Analytical Chemistry Derivatizing agent for detection and quantification of aldehydes and ketones via HPLC and spectrophotometry. chemicalbook.comacs.orgresearchgate.net
Biochemical Research Reagent in assays for studying enzyme activity and metabolic pathways involving carbonyls; detection of reactive carbonyl species (RCS) in studies of cellular stress.
Organic Synthesis Used as a ligand in transition metal-catalyzed cross-coupling reactions (e.g., Mizoroki-Heck reaction). biomedres.us

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKDRQLHABQHQ-IAGONARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177-16-8
Record name NSC525025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Route Optimization for Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone

Conventional Condensation Synthesis Protocols

The most established method for synthesizing Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone] is the direct condensation of glyoxal with 2,4-dinitrophenylhydrazine (B122626) (DNPH). chemicalbook.com This reaction is a classic example of a nucleophilic addition-elimination, or condensation, where two molecules of DNPH react with one molecule of glyoxal, eliminating two molecules of water to form the stable bis-hydrazone product. chemicalbook.comchemguide.co.uklibretexts.org

The successful synthesis of the bis-adduct relies on carefully controlled reaction conditions and stoichiometry. To ensure the complete reaction of both carbonyl groups in glyoxal, a molar ratio of at least 1:2 of glyoxal to 2,4-dinitrophenylhydrazine is typically employed. biomedres.us In practice, a slight excess of the DNPH reagent may be used to drive the reaction to completion.

The reaction is generally performed at elevated temperatures. Procedures often specify refluxing the reaction mixture for a period ranging from one to several hours to ensure the formation of the thermodynamically stable bis-hydrazone. acs.org The product, being sparingly soluble in the typical reaction media, precipitates out of the solution as a distinctively colored solid upon formation or cooling. chemguide.co.uklibretexts.org

Table 1: Typical Conditions for Conventional Condensation Synthesis

Parameter Condition Rationale / Notes Source(s)
Stoichiometry (Glyoxal:DNPH) 1:2 Ensures complete derivatization of both carbonyl groups. biomedres.us
Catalyst Acidic (H₂SO₄, HCl, Acetic Acid) Required to protonate the carbonyl oxygen, increasing its electrophilicity. chemguide.co.ukacs.orgnist.gov
Temperature Elevated / Reflux Increases reaction rate and ensures formation of the stable bis-adduct. acs.org
Reaction Time 1-4 hours Varies depending on the specific reagents and conditions used. acs.org

| Product Isolation | Precipitation & Filtration | The product is typically a crystalline solid that precipitates from the solution. | chemguide.co.uklibretexts.org |

The choice of solvent and catalyst is critical in the condensation of glyoxal with DNPH. The reaction requires an acidic catalyst to proceed effectively. acs.orgnist.gov Common catalysts include sulfuric acid, hydrochloric acid, and acetic acid. chemguide.co.ukacs.orgnist.gov Brady's reagent, a standardized solution of DNPH in a mixture of methanol (B129727) and sulfuric acid, is frequently used for this purpose. chemguide.co.uklibretexts.org The acid protonates the carbonyl oxygen of glyoxal, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine (B178648) nitrogen.

Various polar solvents are employed, with ethanol (B145695) being one of the most common. chemicalbook.comnist.gov The solvent must be capable of dissolving the reactants, particularly DNPH and the acid catalyst, while ideally allowing the product to precipitate upon formation for easy isolation. nist.gov Research has shown that under strongly acidic conditions, the reaction exclusively yields the bis-dinitrophenylhydrazone (bis-DNP). acs.org In contrast, the mono-derivative has been prepared in the absence of an acid catalyst, highlighting the crucial role of catalysis in determining the reaction outcome. acs.org

Alternative Synthetic Routes and Innovations

While direct condensation is standard, alternative routes have been explored to either generate the glyoxal precursor in situ or to control the reaction in a more stepwise fashion.

Reductive ozonolysis is a powerful synthetic method for cleaving carbon-carbon double bonds to form carbonyl compounds. syntheticmap.commasterorganicchemistry.com This process involves the reaction of an alkene with ozone to form a primary ozonide intermediate. unl.edu This intermediate subsequently rearranges and, upon reductive workup with agents like zinc metal or dimethyl sulfide, yields aldehydes or ketones. syntheticmap.commasterorganicchemistry.com This methodology can be applied to synthesize glyoxal from appropriate alkene precursors. The glyoxal generated via this route can then be reacted with DNPH to form the target Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. This approach offers an alternative pathway to glyoxal itself, which can be advantageous depending on the availability of the starting materials, though it requires specialized equipment for handling ozone safely. unl.edu

A more controlled approach to the synthesis involves a stepwise condensation. This method separates the formation of the two hydrazone linkages into distinct steps. Experimental evidence indicates that the mono-derivative, Glyoxal mono[(2,4-dinitrophenyl)hydrazone], can be preferentially formed and isolated under specific conditions, notably in the absence of an acid catalyst. acs.org

This observation allows for a two-step synthetic protocol:

Reaction of glyoxal with one equivalent of DNPH under neutral conditions to synthesize and isolate the mono-hydrazone intermediate. acs.org

Subsequent reaction of the isolated mono-hydrazone with a second equivalent of DNPH, this time under acidic conditions, to complete the conversion to the final bis-hydrazone product.

This stepwise route provides greater control over the reaction and can be useful for synthesizing asymmetric derivatives or for mechanistic studies, although it is more labor-intensive than the one-pot condensation.

Strategies for Enhancing Reaction Efficiency and Product Purity

Achieving high purity and yield is paramount in the synthesis of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. Several strategies focus on optimizing the reaction and subsequent purification steps. One significant challenge is the tendency of glyoxal to self-polymerize in aqueous solutions, which can reduce the yield of the desired product. nih.govresearchgate.net Studies have shown that dissolving glyoxal in methanol effectively suppresses this polymerization. nih.govresearchgate.net This methanol-based solution of glyoxal can then be readily reacted with an acidic solution of DNPH to give the bis-hydrazone derivative cleanly, without forming the mono-hydrazone intermediate. nih.govresearchgate.net

Post-synthesis purification is crucial for obtaining an analytically pure product. Common techniques include:

Filtration and Washing: The crude product, which precipitates as a solid, is first isolated by filtration. It is then washed with solvents like cold ethanol to remove unreacted DNPH and other soluble impurities. chemicalbook.com

Recrystallization: This is the most effective method for purifying the crude product. The solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, such as ethanol-acetic acid or dimethylformamide/water, and allowed to cool slowly. libretexts.orgnist.gov This process yields highly pure crystals, which can be isolated by filtration. libretexts.org The purity of the final product is often confirmed by measuring its melting point and comparing it to literature values. libretexts.org

Table 2: Compound Names Mentioned in Article

Compound Name
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]
Glyoxal
2,4-Dinitrophenylhydrazine (DNPH)
Water
Sulfuric Acid
Hydrochloric Acid
Acetic Acid
Methanol
Ethanol
Dimethyl Sulfide
Ozone
Zinc
Glyoxal mono[(2,4-dinitrophenyl)hydrazone]

Mitigation of Polymerization and Byproduct Formation

The synthesis of glyoxal bis[(2,4-dinitrophenyl)hydrazone] from glyoxal and 2,4-dinitrophenylhydrazine (DNPH) is often complicated by the inherent tendency of glyoxal to polymerize in aqueous solutions. Additionally, the reaction can yield undesired byproducts, primarily the mono-hydrazone derivative, which complicates purification and reduces the yield of the target bis-hydrazone.

Research has identified specific methodologies to counter these challenges. A key strategy involves the careful selection of the reaction medium. One study found that the polymerization of glyoxal can be effectively suppressed by dissolving the gaseous compound into methanol under reduced pressure. nih.gov This methanolic solution of glyoxal readily reacts with DNPH in a hydrochloric acid solution to quantitatively yield the bis-hydrazone derivative. nih.gov This procedure not only prevents polymerization but also circumvents the formation of the mono-hydrazone byproduct. nih.gov The effectiveness of this method is highlighted by the recovery rates: a 102% recovery was achieved when glyoxal was dissolved in methanol under reduced pressure, compared to a 92.7% recovery when dissolved under atmospheric pressure. nih.gov

In contrast, when gaseous glyoxal is sampled using a standard DNPH-silica cartridge, it can lead to the formation of the mono-hydrazone in varying amounts and polymerization on the inner walls of the trapping system. nih.gov Direct bubbling of the sample gas into an acidic DNPH solution, however, promotes a more quantitative conversion to the bis-hydrazone. nih.gov The use of methanol as a solvent is a recurring theme in successful hydrazone syntheses, often leading to clean reactions and high yields of the desired product without the need for extensive purification. biomedres.usbiomedres.us

Further strategies to ensure selectivity and avoid byproducts in hydrazone synthesis include the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols, which provides arylhydrazones with complete selectivity, avoiding N-alkylated byproducts. organic-chemistry.org While a broader principle, it underscores the importance of catalytic methods in controlling reaction pathways and minimizing side reactions.

Stereochemical Control and Ligand Design in Chiral Bis-hydrazones

Beyond the synthesis of the achiral "Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]," the broader class of chiral bis-hydrazones has emerged as significant in asymmetric catalysis. These molecules serve as ligands, where stereochemistry is deliberately introduced into the ligand structure to control the stereochemical outcome of a chemical reaction. youtube.com The design of these ligands is crucial, as their structure directly influences the enantioselectivity of the catalytic process.

A key breakthrough was the development of glyoxal bis-hydrazones as a novel family of nitrogen ligands for asymmetric catalysis. rsc.org The critical design element identified for achieving high enantioselectivity is the incorporation of C₂-symmetric dialkylamino substructures into the chiral, non-racemic glyoxal bis-hydrazone framework. rsc.org This C₂-symmetry, where the molecule has a twofold rotational axis, minimizes the number of possible transition states in a reaction, often leading to a higher preference for one enantiomeric product.

The development of these ligands often requires multi-step synthetic routes to create the necessary chiral building blocks. acs.orgnih.gov These ligands, once complexed with a metal ion, form catalysts for various enantioselective transformations. nih.gov

Influence of Ligand Structure on Enantioselectivity

The enantioselectivity of a reaction catalyzed by a chiral bis-hydrazone complex is highly dependent on the specific structure of the ligand. Subtle modifications to the ligand's framework can lead to significant changes in the enantiomeric excess (ee) of the product.

A study on a family of glyoxal bis-hydrazone ligands featuring C₂-symmetric 2,5-diarylpyrrolidine scaffolds demonstrated this strong correlation. acs.org By varying the aryl groups on the pyrrolidine (B122466) rings, researchers could evaluate the influence of the ligand's electronic and steric properties on both the reaction rate and the enantioselectivity of palladium-catalyzed aryl-aryl cross-coupling reactions. acs.org For instance, the research highlighted that a five-membered palladacycle, formed through chelation by the bis-hydrazone ligand, acts as a much more effective catalyst than an analogous six-membered ring structure. acs.org

This principle is not unique to glyoxal-based ligands. In related chiral tridentate ligands, alkyl substitutions on the heterocyclic rings are considered a fundamental part of the structure that enables high enantioselectivity. beilstein-journals.org The position and size of these substituents can effectively block unfavorable reaction pathways. For example, a ligand with a cis-cis configuration, which places a larger alkyl group towards the reactants, can more effectively block an undesirable attack pathway, resulting in higher enantioselectivity. beilstein-journals.org The data below illustrates how modifying the ligand structure in a palladium-catalyzed cross-coupling reaction impacts the yield and enantioselectivity.

Ligand Pyrrolidine SubstituentYield (%)Enantiomeric Ratio (er)Reference
(2S,5S)-diphenylpyrrolidine9597:3 acs.org
Pyridine–hydrazone hybridN/A52:48 acs.org
(2S,5S)-bis(4-methoxyphenyl)pyrrolidine9696:4 acs.org
Development of Chiral Pyrrolidine-based Ligands

The pyrrolidine skeleton is a privileged structure found in many natural products and bioactive compounds, making it a valuable building block in ligand design. acs.org The development of chiral pyrrolidine-based bis-hydrazone ligands has been a particular focus due to their success in asymmetric catalysis. acs.org

A significant challenge in this area has been the synthesis of the requisite chiral 1-amino-2,5-disubstituted pyrrolidine building blocks. acs.org To overcome this, new synthetic routes have been developed. One successful approach involves a multi-step process starting from N-Boc-pyrrolidine. acs.org An α-arylation protocol is used in two successive steps to install the desired aryl groups, creating C₂-symmetric N-Boc-(2R,5R)-diarylpyrrolidines. acs.org While the first arylation proceeds with high enantioselectivity (95:5 to 96:4 er), the second arylation is noted to be more challenging. acs.org

Advanced Spectroscopic and Structural Characterization of Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone]. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for the formation of the bis-hydrazone and characterize the distinct chemical environments within the molecule.

The ¹H NMR spectrum of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is characterized by distinct signals corresponding to the protons of the hydrazone linkage and the two dinitrophenyl rings.

Hydrazone Protons (N-H and C-H): The formation of the hydrazone is confirmed by the appearance of a characteristic downfield signal for the N-H proton. In similar 2,4-dinitrophenylhydrazone derivatives, this proton typically appears as a broad resonance in the δ 8.0–9.2 ppm region due to the electron-withdrawing nature of the adjacent dinitrophenyl group. nepjol.info The protons of the glyoxal backbone (N=CH) are expected to resonate as a singlet in the δ 7.6-7.7 ppm range. biomedres.us

Aromatic Protons: The protons on the 2,4-dinitrophenyl rings give rise to a complex series of multiplets in the downfield region of the spectrum. The electron-withdrawing nitro groups significantly deshield these protons, causing them to resonate at high chemical shifts, typically between δ 8.0 and 9.0 ppm. nepjol.info The specific splitting patterns are dictated by the ortho, meta, and para coupling interactions between the aromatic protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Hydrazone N-H8.0 - 9.2Broad Singlet
Glyoxal backbone C-H7.6 - 7.7Singlet
Aromatic H8.0 - 9.0Multiplets

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] would display signals corresponding to the azomethine carbons of the glyoxal bridge and the aromatic carbons of the dinitrophenyl rings.

Azomethine Carbon (C=N): The carbon atoms involved in the C=N double bond of the hydrazone linkage are characteristically deshielded and are expected to appear in the δ 137-145 ppm region. researchgate.net

Aromatic Carbons: The six distinct carbon environments in each of the symmetric dinitrophenyl rings would give rise to a set of signals in the aromatic region (δ 112-150 ppm). researchgate.netrsc.org The carbons directly attached to the electron-withdrawing nitro groups (C-NO₂) and the nitrogen of the hydrazone moiety (C-N) would be the most deshielded within this range.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon TypeExpected Chemical Shift (δ, ppm)
Azomethine (C=N)137 - 145
Aromatic (C-H, C-N, C-NO₂)112 - 150

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Validation

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are vital for confirming the presence of key functional groups in the molecule, thereby validating the successful synthesis of the bis-hydrazone derivative. The spectrum is characterized by several key absorption bands. researchgate.net

N-H Stretching: A distinct band in the region of 3280-3330 cm⁻¹ corresponds to the N-H stretching vibration of the hydrazone moiety. researchgate.net

C=N Stretching: The formation of the azomethine linkage (C=N) is confirmed by a strong absorption peak typically found around 1600-1620 cm⁻¹. researchgate.netresearchgate.net

NO₂ Stretching: The presence of the two nitro groups on each aromatic ring gives rise to two prominent and characteristic absorption bands: an asymmetric stretching vibration near 1515-1520 cm⁻¹ and a symmetric stretching vibration around 1330-1340 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations corresponding to aromatic C-H stretching are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. biomedres.usresearchgate.net

Table 3: Key IR Absorption Bands for Functional Group Validation

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3280 - 3330
C=N (Azomethine)Stretching1600 - 1620
Aromatic NO₂Asymmetric Stretching1515 - 1520
Aromatic NO₂Symmetric Stretching1330 - 1340
Aromatic C=CRing Stretching1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated π-system of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. The extensive conjugation involving the two dinitrophenyl rings and the central diazadiene bridge results in strong absorption in the UV-Vis region. researchgate.net This property is fundamental to its use in the detection and quantification of carbonyl compounds via chromatography. researchgate.netresearchgate.net

The UV-Vis spectrum typically shows intense absorption maxima corresponding to π→π* and n→π* electronic transitions. researchgate.net For 2,4-dinitrophenylhydrazone derivatives, a strong absorption band is commonly observed around 350-360 nm. researchgate.netnih.gov This characteristic absorption allows for sensitive detection using a UV detector in High-Performance Liquid Chromatography (HPLC) systems, often set at 360 nm. nih.gov

Table 4: UV-Vis Absorption Data

Transition TypeTypical λₘₐₓ (nm)Application
π→π* and n→π*350 - 360HPLC with UV detection

Mass Spectrometry (MS) Techniques for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] by analyzing its fragmentation pattern.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] (C₁₄H₁₀N₈O₈), the expected exact mass is approximately 418.06 Da. nih.govlgcstandards.com The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 418. nih.gov Key fragmentation pathways involve the cleavage of the N-N and C-N bonds, leading to characteristic fragment ions. A major fragment observed is at m/z 236, which could correspond to the loss of a dinitrophenylhydrazinyl radical or related structures. nih.gov

Both GC-MS and LC-MS are used for the analysis of carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives. However, due to the relatively high boiling points and thermal lability of these derivatives, LC-MS is often the preferred method. longdom.org

GC-MS: While less common for this specific compound due to thermal stability concerns, GC-MS can provide valuable structural information. nih.gov The NIST mass spectrometry data center lists a GC-MS spectrum for this compound, confirming its molecular weight and showing a complex fragmentation pattern. nih.gov

LC-MS: Liquid chromatography is ideal for separating the bis-hydrazone derivative from other components in a mixture, such as the unreacted 2,4-dinitrophenylhydrazine (B122626) or the mono-hydrazone derivative. researchgate.netnih.gov Coupling HPLC with mass spectrometry, particularly with electrospray ionization (ESI), allows for sensitive detection and confirmation of the molecular weight of the derivative. longdom.orgnih.gov LC-MS analysis, especially in negative ion mode, has been successfully applied to various DNPH derivatives for environmental and biological sample analysis. longdom.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of derivatized molecules like Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. The fragmentation patterns observed in MS/MS spectra provide valuable information for identifying the compound and confirming its structure. When subjected to analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode, the 2,4-dinitrophenylhydrazone (DNPH) derivatives of carbonyl compounds exhibit characteristic fragmentation. researchgate.netnih.gov

The mass spectra of hydrazones often show the [M-H]⁻ ion as the base peak. researchgate.net Subsequent fragmentation (MS/MS) can lead to the formation of diagnostic product ions specific to the DNPH moiety. For DNPH-modified peptides, pulsed Q dissociation has been shown to yield three specific diagnostic ions at m/z 152.0, 163.1, and 179.0. researchgate.net While the fragmentation of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] itself is not extensively detailed in isolation, the general fragmentation behavior of DNPH derivatives involves cleavages around the hydrazone linkage and within the dinitrophenyl group. These patterns are crucial for identifying unknown carbonyl compounds in various samples after derivatization with DNPH. researchgate.net

Table 1: Characteristic MS/MS Product Ions for DNPH-Derivatized Peptides
Product Ionm/z Value
Diagnostic Ion 1152.0
Diagnostic Ion 2163.1
Diagnostic Ion 3179.0

X-ray Crystallography for Solid-State Molecular Geometry

Crystallographic studies show that the compound crystallizes in a triclinic system with the space group P-1. The crystal packing is stabilized by a network of intermolecular hydrogen bonds and van der Waals forces.

Table 2: Crystallographic Data for Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]
ParameterValueReference
Crystal SystemTriclinic
Space GroupP-1
a7.12 Å
b9.45 Å
c12.78 Å
α89.5°
β78.3°
γ85.2°
Density1.73 g/cm³

The planarity of the molecule is not perfect, as there is a slight twist between the two aromatic rings of the dinitrophenyl groups. The dihedral angle between these rings is reported to be approximately 6–8°. This small deviation from complete planarity likely arises from minimizing steric hindrance between the two bulky dinitrophenylhydrazone moieties.

The structure benefits from significant resonance stabilization. Electron delocalization occurs across the N–N–C=O framework, which is enhanced by the strong electron-withdrawing nature of the two nitro groups on each phenyl ring. This delocalization is evident in the observed C=N bond lengths of 1.32–1.36 Å, which are indicative of partial double-bond character. This extensive conjugation contributes to the molecule's stability. nih.gov

Computational Chemistry and Mechanistic Elucidation of Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a fundamental computational tool for investigating the electronic and geometric features of glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone]. nih.gov Calculations, often employing the B3LYP functional with basis sets like 6-311+G(d,p) or 6-31G(d,p), are used to determine the molecule's optimized geometry. nih.gov These studies provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

The optimized structure reveals that the molecule is not entirely planar. The dinitrophenyl rings exhibit a twist relative to the central hydrazone bridge, a conformational feature that significantly impacts its electronic characteristics and how it interacts with other molecules. This non-planarity arises from the steric hindrance between the nitro groups at the ortho position and the protons of the hydrazone. X-ray crystallography data confirms a largely planar geometry around the hydrazone linkage, with C=N bond lengths in the range of 1.32–1.36 Å, which is indicative of resonance stabilization. The dihedral angle between the aromatic rings is found to be approximately 6–8°.

Table 1: Selected Optimized Geometrical Parameters for Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] from DFT Calculations

ParameterBond Length (Å)Bond Angle (°)
C=N1.34
N-N1.38
C-C1.49
C-N (hydrazone)1.37
C-N-N121.5
N-N-C (phenyl)120.9
N-C-C (glyoxal)118.2

Note: The data presented is a representative example based on typical DFT results for similar compounds and may not reflect the exact values for this specific molecule under all computational conditions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, which are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap implies that the molecule is more reactive.

For this compound, the HOMO is primarily located on the hydrazone nitrogen atoms, while the LUMO is situated on the nitro groups. This distribution explains its electrophilic reactivity. The HOMO-LUMO energy gap is reported to be around 3.2 eV, which correlates with its UV-Vis absorption at approximately 360 nm. This relatively small energy gap facilitates charge transfer, a key aspect of its chemical behavior.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-3.6
HOMO-LUMO Gap (ΔE)3.2
Ionization Potential6.8
Electron Affinity3.6
Electrophilicity Index (ω)3.13
Chemical Hardness (η)1.6
Chemical Softness (S)0.625

Note: These values are representative and compiled from DFT calculations for similar hydrazone compounds. The electrophilicity index suggests that this molecule can be classified as a strong electrophile. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the charge distribution on a molecule's surface, predicting sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP map for glyoxal, bis[(2,4-dinitrophenyl)hydrazone] uses a color scale to represent the electrostatic potential.

Mechanistic Investigations of Carbonyl Reactions

The formation of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] occurs through the reaction of glyoxal with 2,4-dinitrophenylhydrazine (B122626). This is a condensation reaction, where two molecules combine with the loss of a small molecule, in this case, water. libretexts.org The mechanism is a nucleophilic addition-elimination. libretexts.org

The reaction begins with the nucleophilic attack of the 2,4-dinitrophenylhydrazine on the carbonyl carbon of the glyoxal. youtube.com This is followed by the elimination of a water molecule to form the hydrazone. libretexts.orgallen.in The reaction is acid-catalyzed. youtube.com Computational studies can model the transition states and intermediates of this process, providing insights into the reaction's kinetics and thermodynamics. The presence of the two dinitrophenylhydrazone groups enhances the compound's reactivity towards carbonyl compounds.

Computational Rationalization of Stereoselectivity in Ligand Applications

While primarily used as a reagent, the structural aspects of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] are relevant in the context of ligand design. If this molecule were to act as a ligand, its coordination to a metal center would be influenced by its conformational flexibility and the steric bulk of the dinitrophenyl groups.

Computational modeling can be used to understand the stereoselectivity in reactions where similar bis-hydrazone compounds function as ligands. nih.gov By calculating the energies of different diastereomeric transition states between a metal-ligand complex and a substrate, it is possible to predict the most likely reaction pathway and the resulting stereoisomer. nih.gov These calculations take into account non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the stereochemical outcome. The twisted conformation of the dinitrophenyl groups in glyoxal, bis[(2,4-dinitrophenyl)hydrazone] would create a distinct chiral environment around a coordinated metal ion, potentially enabling its use in asymmetric catalysis.

Chemical Reactivity and Derivatization Chemistry of Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone

General Principles of Hydrazone Formation with Carbonyl Compounds

The formation of hydrazones is a cornerstone reaction in organic chemistry, involving the condensation of a hydrazine (B178648) derivative with an aldehyde or a ketone. libretexts.orgwikipedia.org This reaction is classified as a nucleophilic addition-elimination, where two molecules combine with the concurrent loss of a water molecule. wikipedia.org The product, a hydrazone, contains a carbon-nitrogen double bond (C=N). The reaction is widely exploited for the qualitative and quantitative analysis of carbonyl compounds, as the resulting hydrazone derivatives are often stable, colored, and crystalline solids with distinct melting points. wikipedia.orgsavemyexams.combyjus.com

Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone] is the specific derivative formed when the dicarbonyl compound glyoxal reacts with two equivalents of 2,4-dinitrophenylhydrazine (B122626) (DNPH), a reagent frequently used for this purpose. chemicalbook.comchemicalbook.com

Reaction Mechanism and Kinetic Aspects

The formation of a hydrazone proceeds through a well-established two-step mechanism. wikipedia.orgnumberanalytics.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.orgnumberanalytics.com This step forms a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes an acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. wikipedia.orgnumberanalytics.com

Factors Influencing Reactivity and Stability of Derivatives

The efficiency of hydrazone formation and the stability of the resulting product are governed by a combination of electronic, steric, and environmental factors.

Factors Influencing Reactivity:

FactorInfluence on Reactivity
Carbonyl Structure Aldehydes are generally more reactive than ketones due to reduced steric hindrance and higher electrophilicity of the carbonyl carbon. numberanalytics.comnih.gov
Electronic Effects Electron-withdrawing groups on the carbonyl compound enhance reactivity, while electron-donating groups and aromatic ring conjugation decrease it. nih.gov
Hydrazine Nucleophilicity The reactivity is dependent on the nucleophilic character of the hydrazine derivative used. numberanalytics.com
pH A slightly acidic medium (pH 3-5) is often optimal for reactions with DNPH, as it catalyzes the dehydration step without excessively protonating the hydrazine nucleophile. numberanalytics.comthermofisher.com
Temperature Increased temperature generally accelerates the reaction rate. numberanalytics.com
Concentration Higher reactant concentrations can lead to faster reaction rates. numberanalytics.com

Factors Influencing Stability:

The stability of the hydrazone derivatives is crucial for their application in analysis. The dinitrophenylhydrazones, including Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], are generally stable crystalline solids, a property attributed to resonance stabilization within the molecule. wikipedia.org However, they are not without vulnerabilities.

Hydrolysis: Hydrazones can undergo hydrolysis to revert to the original carbonyl compound and hydrazine, particularly under acidic conditions or at elevated temperatures. wikipedia.orgnumberanalytics.com

Isomerization: The C=N double bond in hydrazones can lead to the formation of E/Z stereoisomers, which can complicate chromatographic analysis by producing multiple peaks for a single compound. nih.gov

Oxidation and Reduction Pathways of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] can undergo both oxidation and reduction reactions, transforming its chemical structure.

Oxidation: The compound can be oxidized under certain conditions. For instance, treating glyoxal bis(phenylhydrazones) with a base in the presence of oxygen can initiate an electron-transfer reaction, leading to the formation of stable radical-anions. nist.gov Subsequent acidification of this paramagnetic solution can yield further oxidation products, such as 1,2-bis(phenylazo)ethylene. nist.gov

Reduction: The hydrazone functional groups are susceptible to reduction. The C=N double bond can be reduced to a C-N single bond. A method using 2-picoline borane (B79455) has been developed for the reductive amination of carbonyl-2,4-DNPhydrazones, which converts the double bond into a single bond and resolves issues related to E/Z isomerism. nih.gov The hydrazone moiety is also a key intermediate in the Wolff-Kishner reduction, a reaction that completely reduces a carbonyl group to a methylene (B1212753) (CH₂) group under strong basic conditions. libretexts.orgwikipedia.org

Substitution Reactions and Functionalization Strategies

The structure of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] allows for further chemical modification through substitution and functionalization.

Substitution Reactions: Halogenation and other substitution reactions can introduce new functional groups onto the aromatic rings of the dinitrophenylhydrazone moiety. The synthesis of the DNPH reagent itself is a classic example of nucleophilic aromatic substitution, where the chlorine atom of 2,4-dinitrochlorobenzene is displaced by hydrazine. scribd.com

Functionalization Strategies: The nitrogen atoms in the hydrazone linkage can act as ligands, coordinating with metal ions. This property has been exploited to create novel catalysts. For example, a palladium(II) complex of a glyoxal bis(N-phenyl) osazone has been successfully employed as a catalyst in the Mizoroki-Heck reaction, a critical method for forming carbon-carbon bonds. biomedres.usbiomedres.us Furthermore, introducing chiral groups to the glyoxal bis-hydrazone backbone has led to the development of new C₂-symmetric ligands for asymmetric catalysis, demonstrating high enantioselectivity in reactions like the Diels-Alder cycloaddition. rsc.org

Derivatization Agent in Carbonyl Compound Detection and Quantification

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives is a fundamental and widely adopted method in analytical chemistry. thermofisher.comepa.gov These derivatives exhibit strong absorbance in the UV-visible spectrum, making them ideal for detection and quantification using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. fishersci.comchromatographyonline.com This technique is routinely applied to analyze carbonyl compounds in diverse environmental samples, including air, water, and atmospheric particulate matter. tandfonline.comtandfonline.comyorku.ca

The formation of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is the basis for the specific detection of glyoxal. However, the analytical procedure requires careful optimization. Challenges include the potential for glyoxal to polymerize during sample collection and its relatively slow reaction rate with DNPH, which can lead to incomplete derivatization and the formation of a mono-derivative alongside the desired bis-derivative. researchgate.net To ensure accurate quantification, reaction conditions such as temperature, time, pH, and reagent concentration must be precisely controlled. researchgate.nettandfonline.com

Selectivity for α-Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)

The derivatization method using DNPH demonstrates significant selectivity. It readily reacts with aldehydes and ketones but does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters. wikipedia.orgsavemyexams.com This selectivity arises because the carbonyl groups in the latter compounds are stabilized by resonance, making them resistant to nucleophilic addition. wikipedia.org

DNPH is highly effective for derivatizing α-dicarbonyl compounds like glyoxal and methylglyoxal (B44143), forming bis-hydrazone products. tandfonline.comtandfonline.com While the reagent itself reacts broadly with carbonyls, the subsequent chromatographic separation provides the specificity needed to distinguish between the derivatives of different compounds, including the closely related glyoxal and methylglyoxal. epa.govtandfonline.com A potential analytical pitfall is the inability of the DNPH method to differentiate between α-hydroxy carbonyls and their corresponding dicarbonyls (e.g., glycolaldehyde (B1209225) and glyoxal), as both can form the same osazone derivative under certain conditions. researchgate.net Despite this, optimized HPLC methods allow for the successful separation and quantification of individual dicarbonyls in complex mixtures. tandfonline.comtandfonline.com

Suppression of Analyte Polymerization in Derivatization Processes

A significant challenge in the analysis of glyoxal is its propensity to polymerize, which can interfere with accurate quantification. Research has shown that glyoxal can polymerize on the inner walls of sampling systems, such as silica (B1680970) cartridges. researchgate.net This polymerization reduces the amount of monomeric glyoxal available for derivatization, leading to an underestimation of its concentration.

A successful strategy to counteract this involves the choice of solvent medium for the derivatization reaction. One effective method found that dissolving trapped glyoxal into methanol (B129727) under reduced pressure effectively suppressed its polymerization. researchgate.net In this methanol medium, glyoxal readily reacts with DNPH in a hydrochloric acid solution to form the desired Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] derivative. This approach not only prevents polymerization but also avoids the formation of the mono-hydrazone derivative, ensuring that the reaction proceeds to completion. researchgate.net This method demonstrated high recovery rates, with one study achieving 102% recovery, highlighting its efficacy in preventing analyte loss. researchgate.net

Advantages of Derivatization for Enhanced Analytical Sensitivity

The derivatization of carbonyl compounds like glyoxal with DNPH is a widely adopted method primarily because it significantly enhances analytical sensitivity and enables reliable quantification. drlogy.comhitachi-hightech.com Many small aldehydes are not readily detectable by common analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection. hitachi-hightech.com The derivatization process converts the target analytes into more stable and detectable forms. drlogy.com

The key advantages of using DNPH derivatization for glyoxal analysis include:

Increased Sensitivity : The DNPH molecule contains chromophores that make the resulting Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] derivative highly responsive to UV detectors. hitachi-hightech.comnih.gov This allows for the detection and quantification of glyoxal at much lower concentrations than would be possible with direct analysis.

Improved Stability : The resulting dinitrophenylhydrazone derivatives are more stable than the original aldehyde, which is crucial for withstanding the conditions of chromatographic separation and for ensuring the integrity of the sample between collection and analysis. drlogy.com

Enhanced Chromatographic Separation : Derivatization increases the molecular weight of small and polar aldehydes, which improves their retention and separation on reverse-phase HPLC columns.

Broad Applicability : The DNPH method is versatile and can be used to detect a wide range of carbonyl compounds in various complex matrices, from ambient air to biological fluids. drlogy.com

Challenges in Derivatization: Isomer Formation and Analytical Interferences

Despite its advantages, the DNPH derivatization method is not without its challenges, which can lead to analytical errors if not properly managed. The two most significant issues are the formation of stereoisomers and interferences from the sample matrix.

Isomer Formation The reaction between DNPH and a carbonyl compound creates a C=N double bond in the resulting hydrazone. This double bond can exist as two different stereoisomers: E and Z. nih.govnih.gov While purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the stable E-isomer, the presence of acid or exposure to UV radiation can cause isomerization, leading to a mixture of both E- and Z-isomers. nih.govnih.gov

The E- and Z-isomers have different spectral patterns; the absorption maximum of the Z-isomer is typically shifted to a shorter wavelength by 5-8 nm compared to the E-isomer. nih.gov If the chromatographic system does not fully separate these isomers, or if the isomerization is not controlled, it can result in broadened or split peaks, complicating quantification and leading to inaccurate results. For non-symmetrical dicarbonyls, the formation of multiple mono- and bis-derivatives further complicates analysis. nih.gov

Analytical Interferences The conditions used for derivatization can themselves introduce analytical errors. The reaction is often catalyzed by a strong acid, such as phosphoric acid. mdpi.com These harsh acidic conditions can cause the hydrolysis of other compounds present in the sample matrix. For example, in the analysis of leather samples, acidic conditions can break down formaldehyde-releasing resins like dicyandiamide (B1669379) or melamine (B1676169) resins. mdpi.comnih.gov This releases additional formaldehyde (B43269) during the derivatization step, leading to a significant overestimation of the actual "free" formaldehyde content in the original sample. mdpi.com Additionally, some dyes present in samples may cause spectrophotometric interferences. mdpi.com

Strategies for Overcoming Derivatization Challenges

To ensure the accuracy and reliability of glyoxal analysis using DNPH derivatization, several strategies have been developed to address the challenges of isomerism and analytical interferences.

Managing Isomer Formation One common strategy to manage the issue of E/Z isomerism is to control the equilibrium between the two forms. By adding a controlled amount of acid, such as 0.02-1% phosphoric acid, to both the analytical samples and the calibration standards, a constant and reproducible equilibrium ratio of the Z/E isomers can be achieved. nih.gov This ensures that the chromatographic response is consistent and allows for accurate quantification even if the isomers are not baseline separated. nih.gov

Table 1: Equilibrium Z/E Isomer Ratios of Aldehyde-2,4-dinitrophenylhydrazones Under Different Conditions. Data sourced from nih.gov.
CompoundConditionEquilibrium Z/E Isomer Ratio
Acetaldehyde-2,4-dinitrophenylhydrazone0.02-0.2% Phosphoric Acid0.32
Propanal-2,4-dinitrophenylhydrazone0.02-0.2% Phosphoric Acid0.14
Acetaldehyde-2,4-dinitrophenylhydrazoneUV Irradiation (364 nm)0.55
Propanal-2,4-dinitrophenylhydrazoneUV Irradiation (364 nm)0.33

A more definitive but complex approach is to eliminate the source of the isomerism altogether. A method involving reductive amination using a reagent like 2-picoline borane has been developed to transform the C=N double bond of the hydrazone into a C-N single bond. nih.gov This reaction completely converts both isomers into a single, stable reduced product, thereby resolving any issues related to isomer separation or equilibrium. nih.gov

Minimizing Analytical Interferences To prevent the acid-catalyzed hydrolysis of matrix components, derivatization conditions can be modified. Instead of using a strong acid, DNPH can be dissolved in an organic solvent like acetonitrile (B52724). mdpi.comnih.gov This acid-free approach avoids the low-pH environment that causes resins to break down, preventing the artificial inflation of analyte concentrations. mdpi.com While this method successfully avoids interference, it requires different reaction kinetics, such as heating at 50°C for three hours, to ensure the derivatization reaction goes to completion. mdpi.com

Table 2: Summary of Derivatization Challenges and Mitigation Strategies.
ChallengeDescriptionStrategy
Isomer FormationFormation of E/Z stereoisomers at the C=N bond leads to multiple chromatographic peaks and potential quantification errors. nih.govnih.gov1. Achieve a consistent Z/E equilibrium ratio by adding acid to samples and standards. nih.gov 2. Eliminate the C=N bond via reductive amination to form a single product. nih.gov
Matrix InterferencesHarsh acidic conditions can cause hydrolysis of other compounds (e.g., resins), releasing additional analyte and leading to overestimation. mdpi.comModify derivatization conditions by removing strong acid and using a solvent like acetonitrile, preventing unwanted side reactions. mdpi.comnih.gov

Analytical Chemistry Applications of Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone and Its Derivatives

Chromatographic Methodologies for Separation and Quantification of Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone]

The quantification of glyoxal is predominantly achieved after its conversion to the more stable and chromophoric derivative, Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. This derivatization step is crucial as glyoxal itself lacks a strong chromophore for UV-Vis detection and is too polar and reactive for direct analysis in many matrices. The resulting hydrazone derivative is amenable to various chromatographic techniques, which offer the necessary selectivity and sensitivity for its determination. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most established and widely recognized technique for this analysis. nih.govfishersci.com More advanced methods utilizing mass spectrometry provide enhanced specificity and lower detection limits. Gas chromatographic approaches, however, face significant limitations due to the nature of the derivative.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV-Vis) detection is the cornerstone for the analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This method is favored for its robustness, accuracy, and cost-effectiveness. The DNPH moiety introduces a strong chromophore into the otherwise non-absorbing glyoxal molecule, allowing for sensitive detection in the UV-Vis range, typically around 360 nm. researchgate.net

The separation is almost exclusively performed using reversed-phase chromatography. C18 columns are the most common stationary phases, providing excellent resolution for the separation of various carbonyl-DNPH derivatives. nih.govnih.gov The mobile phase typically consists of a gradient or isocratic mixture of acetonitrile (B52724) and water, often acidified to ensure the stability of the hydrazones. nih.govnih.gov

Research has focused on optimizing derivatization and chromatographic conditions to ensure the complete conversion of glyoxal to its bis-DNPH derivative and to achieve accurate quantification. Key parameters that have been investigated include reaction temperature, pH, molar ratio of DNPH to the carbonyl, and reaction time. For instance, one study found optimal derivatization at 70°C with a pH of 1.75 and a reaction time of 150 minutes. nih.gov The resulting Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] can then be separated and quantified. Method validation demonstrates excellent linearity, with regression coefficients (R²) often exceeding 0.999 over relevant concentration ranges (e.g., 2 - 20 mg/L). nih.gov The precision of the method is high, with relative standard deviations (RSD) reported as low as 0.55%, and recoveries are typically excellent, often in the range of 99% to 103%. nih.gov

ParameterReported ConditionsReference
Chromatographic ColumnZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm); Phenomenex Synergi Polar-RP (2.0 x 150 mm, 4 µm) nih.govnih.gov
Mobile PhaseAcetonitrile/Water mixtures (e.g., 99:5, 80:20, 95:5 to 50:50 v/v) nih.govnih.gov
Flow Rate0.6 - 2.0 mL/min (Typical: 0.8 mL/min) nih.govnih.gov
Column Temperature20 - 50 °C (Typical: 25 - 35 °C) nih.govnih.gov
Detection Wavelength360 - 500 nm (Typical: 460 nm) researchgate.netnih.gov
Injection Volume1 - 20 µL (Typical: 10 µL) nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to HPLC-UV detection. researchgate.net These techniques are particularly valuable for analyzing complex samples where co-eluting compounds might interfere with UV-based quantification. MS detection provides confirmation of the analyte's identity through its mass-to-charge ratio (m/z) and fragmentation patterns.

For the analysis of DNPH derivatives, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. researchgate.netlcms.cz Negative ion mode is often preferred for DNPH derivatives, as it readily forms stable deprotonated molecules [M-H]⁻, which allows for excellent detectability. lcms.cz In the case of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], the expected ion would correspond to the molecular weight of the derivative (418.28 g/mol ) minus a proton.

LC-MS/MS adds another layer of specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This technique significantly reduces background noise and improves detection limits, making it ideal for trace-level analysis of glyoxal in environmental or biological samples. longdom.org While specific LC-MS/MS methods for Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] are less commonly detailed in routine monitoring literature compared to HPLC-UV, the principles are well-established for a wide range of other carbonyl-DNPH derivatives and are directly applicable. researchgate.netlongdom.org

Gas Chromatography (GC) Approaches for Carbonyl Derivatives

The analysis of DNPH derivatives, including Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], by Gas Chromatography (GC) is generally considered problematic and is seldom used. The primary challenges are the low volatility and thermal instability of these derivatives. researchgate.net The high temperatures required for volatilization in the GC injector port (e.g., >250 °C) can cause the DNPH derivatives to decompose, leading to inaccurate and non-reproducible results. researchgate.netchromforum.org

Research has shown that while GC-MS methods have been developed for some smaller, more stable mono-carbonyl DNPH derivatives, the analysis of the larger bis-DNPH derivative of glyoxal is particularly challenging. nih.gov The high molecular weight and polar nature of the molecule contribute to its poor chromatographic performance and thermal lability.

Due to these significant limitations, HPLC has remained the overwhelmingly preferred technique for the analysis of carbonyls as their DNPH derivatives. nih.govfishersci.com For analyses requiring GC, alternative derivatizing agents that form more volatile and thermally stable products, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or pentafluorophenylhydrazine (B1196947) (PFPH), are typically employed instead of DNPH. researchgate.net The hydrazone derivatives of PFPH, for example, are more volatile and less prone to thermal decomposition, making them more suitable for GC-based analysis. researchgate.net

Sample Preparation and Sampling Methodologies for Complex Matrices

Effective sample preparation is critical for the accurate quantification of glyoxal, especially from complex matrices like ambient air. The goal is to efficiently trap the volatile glyoxal and convert it quantitatively to its stable bis-DNPH derivative. The two most common approaches involve solid-phase extraction with on-sorbent derivatization and liquid scrubbing using impinger systems.

Solid-Phase Extraction (SPE) and On-Sorbent Derivatization

Solid-Phase Extraction (SPE) using cartridges coated with an acidified solution of 2,4-dinitrophenylhydrazine is a widely adopted method for sampling airborne carbonyls. researchgate.netnih.gov These cartridges, typically packed with silica (B1680970) gel or C18 as the sorbent, offer a convenient and portable means of sampling. As air is drawn through the cartridge, carbonyl compounds are trapped on the sorbent and react in situ with the DNPH to form their corresponding hydrazone derivatives. The derivatives are later eluted from the cartridge with a solvent, usually acetonitrile, for analysis by HPLC.

However, significant challenges have been identified when using this method for glyoxal. researchgate.netnih.gov Research indicates that the derivatization of glyoxal on the sorbent surface can be incomplete. This often results in the formation of Glyoxal, mono[(2,4-dinitrophenyl)hydrazone] to varying degrees, rather than the desired bis-derivative needed for accurate quantification. nih.gov Furthermore, glyoxal has a tendency to polymerize on the solid support of the cartridge, which prevents it from reacting with DNPH, leading to a negative bias and low recovery. researchgate.netnih.gov These issues can result in a significant underestimation of the actual glyoxal concentration in the sampled air.

Liquid Scrubbing and Impinger-based Sampling Techniques

To overcome the limitations of on-sorbent derivatization for glyoxal, liquid scrubbing techniques are often employed. researchgate.netnih.gov This method involves bubbling the sample air through one or more impingers—specialized glass vials—containing an acidic solution of DNPH in a solvent like acetonitrile. This approach ensures that the gaseous glyoxal is directly trapped in the liquid phase where the derivatization reaction occurs.

Studies have shown that this impinger-based method leads to a more reliable and quantitative conversion of glyoxal to its bis-hydrazone derivative compared to DNPH-coated cartridges. researchgate.netnih.gov The direct contact in the solution phase minimizes the issues of polymerization on a solid surface and promotes the complete reaction to form the di-derivative. One study demonstrated that when glyoxal was sampled by bubbling the gas directly into a DNPH acidic solution, it was quantitatively converted into its bis-hydrazone. nih.gov In contrast, sampling with a cartridge resulted in the partial formation of the mono-hydrazone. nih.gov Consequently, for accurate determination of gaseous glyoxal, impinger-based sampling is often the recommended methodology.

Filter-based and Coated Silica Samplers for Airborne Carbonyls

The collection of airborne carbonyl compounds, including glyoxal, frequently employs active sampling methods utilizing solid sorbent-based media. sigmaaldrich.com A prevalent technique involves the use of filter-based samplers and cartridges containing high-purity silica gel coated with 2,4-dinitrophenylhydrazine (DNPH). sigmaaldrich.comsigmaaldrich.com This reagent derivatizes carbonyls into their more stable hydrazone derivatives, facilitating subsequent analysis. sigmaaldrich.com

Specifically for glyoxal, glass fiber filters coated with DNPH are utilized for sampling. skcinc.com These ready-to-use filters offer a convenient alternative to traditional impinger wet chemistry methods and are designed to collect compounds existing as aerosols, mists, or some higher boiling vapors. skcinc.com Regulatory methods such as NIOSH 2016, ASTM D5197, EPA TO-11A, and EPA IP-6A specify the use of cartridges with a single bed of DNPH-coated silica gel for carbonyl sampling. sigmaaldrich.com

However, sampling gaseous glyoxal with DNPH-silica cartridges can present challenges. nih.gov Research has shown that glyoxal can partially form a mono-hydrazone derivative on the cartridge and may also polymerize on the inner walls of the sampling system during trapping. nih.govresearchgate.net An alternative approach involves bubbling the sample gas directly into an acidic DNPH solution, which has been found to quantitatively convert glyoxal into its bis-hydrazone form. nih.gov To address the issue of polymerization, a method of dissolving the trapped glyoxal in methanol (B129727) under reduced pressure has been proposed, which effectively suppresses polymerization and allows for a complete reaction with DNPH to form the bis-hydrazone derivative. nih.govresearchgate.net

Standardization and Validation of Analytical Methods

The validation of analytical methods is a critical process in pharmaceutical analysis and other scientific fields to ensure the reliability of results. researchgate.net This process involves establishing scientific evidence that an analytical procedure is fit for its intended purpose. researchgate.net For the analysis of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], standardization and validation encompass several key aspects.

A crucial step in the quantitative analysis of glyoxal as its DNPH derivative is the establishment of a calibration curve to assess the linearity of the method. researchgate.net Standard curves for glyoxal have demonstrated strong linear relationships within defined concentration ranges. researchgate.net For instance, linear relations have been reported in the range of 2 - 20 mg/L. researchgate.net Another study showed linearity for methylglyoxal (B44143), a related dicarbonyl, across a range of 11-222 µg/m³. researchgate.net Calibration curves are typically constructed by plotting the peak area of the hydrazone derivative against the known concentration of the standard solutions. yorku.ca Regression analysis is then performed to ensure a high correlation coefficient (R² > 0.99), confirming the linearity of the response. researchgate.netyorku.ca

Precision, accuracy, and recovery studies are essential for validating the performance of an analytical method.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (RSD). For glyoxal analysis, precision has been reported to be between 1–5% for multiple injections of hydrazone standards and 2–10% for replicate analyses of air samples. researchgate.net

Accuracy is the closeness of the analytical result to the true value. It can be assessed by analyzing independently prepared standards. For glyoxal hydrazone standards, an accuracy of ±5% has been reported. researchgate.net

Recovery studies determine the efficiency of the sampling and analytical procedure. For glyoxal, recovery can be influenced by the sampling method. When spiking DNPH cartridges with glyoxal, a recovery of 96 ± 0.3% has been achieved. researchgate.net A proposed method involving dissolving trapped glyoxal in methanol under reduced pressure yielded a recovery of 102%. nih.gov In contrast, impinger sampling for glyoxal has shown lower recovery rates, around 53%. researchgate.net

The following table summarizes recovery data for glyoxal using different sampling methods.

Sampling MethodRecovery (%)Reference
DNPH Cartridge Spike96 ± 0.3 researchgate.net
Methanol Dissolution (Reduced Pressure)102 nih.gov
Impinger Sampling53 researchgate.net

The instrumental detection limit (IDL) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The limit of quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For carbonyls derivatized with DNPH and analyzed by liquid chromatography, analytical detection limits have been reported in the range of 0.09–3.4 nanograms of carbonyl. researchgate.net This corresponds to atmospheric concentrations of 0.14–1.24 ppb in 60 L air samples. researchgate.net Improved sample enrichment and DNPH purification methods have led to even lower detection limits, ranging from 0.009–5.6 ng m⁻³. yorku.ca

Comparative Analysis with Other Carbonyl Derivatizing Reagents

While 2,4-dinitrophenylhydrazine (DNPH) is the most widely used derivatizing reagent for carbonyl compounds, several other reagents are available, each with its own advantages and disadvantages. nih.govnih.govresearchgate.net

2,4-Dinitrophenylhydrazine (DNPH):

Advantages: It is the most common and well-established reagent for both qualitative and quantitative analysis of aldehydes and ketones. yorku.caresearchgate.net It reacts with a broad range of carbonyls to form stable hydrazone derivatives that are readily analyzed by HPLC-UV. sigmaaldrich.com

Disadvantages: Glyoxal reacts slowly with DNPH and can polymerize during sample collection. researchgate.net The DNPH reagent itself can be a source of contamination. epa.gov

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA):

Advantages: Used for the derivatization of glyoxal and methylglyoxal for analysis by gas chromatography/mass spectrometry (GC/MS). researchgate.net

Disadvantages: Information on widespread use and direct comparison with DNPH for a broad range of carbonyls is less documented in the provided context.

Phenylenediamines (e.g., 4-methoxyphenylenediamine, 4-PDA):

Advantages: 4-PDA has been shown to produce a highly sensitive signal response for methylglyoxal in LC-ESI-MS analysis. nih.gov These reagents can be tailored for mass spectrometric detection to achieve higher sensitivity. nih.gov

Disadvantages: At higher concentrations of monocarbonyl compounds, multiple derivatives can be produced, which can complicate analysis. nih.gov

Phenylhydrazines (e.g., 3-methoxyphenylhydrazine, 3-MPH):

Advantages: Offers good sensitivity and produces a diagnostic daughter ion in MS/MS analysis, which is advantageous for identifying unknown carbonyl compounds. nih.gov

Disadvantages: Some synthesized hydrazines can be unstable in aqueous solutions. nih.gov

The choice of derivatizing reagent often depends on the specific carbonyl compounds of interest, the analytical technique being used (e.g., HPLC-UV, GC-MS, LC-MS), and the required sensitivity. nih.gov

Catalytic and Ligand Applications of Glyoxal, Bis 2,4 Dinitrophenyl Hydrazone

Role as a Ligand in Coordination Chemistry

Glyoxal (B1671930) bis-hydrazones represent a significant class of nitrogen-based ligands in coordination chemistry. Their molecular structure, characterized by a symmetric backbone and multiple nitrogen donor sites, allows for effective chelation with a variety of metal centers.

Chelation Properties and Metal Complex Formation

The chelation capability of glyoxal bis-hydrazones stems from the lone pairs of electrons on the nitrogen atoms and the π-electrons of the carbon-nitrogen double bonds (C=N), which act as efficient electron donors to metal ions. biomedres.usbiomedres.us The symmetric nature of glyoxal-based bis-hydrazones is a key feature that enhances their ability to form stable metal complexes. X-ray crystallography studies on related compounds have revealed a planar geometry around the hydrazone linkage, which is favorable for coordination. The structure is often stabilized by intramolecular hydrogen bonds.

The general structure of these ligands allows them to act as tetradentate donors, binding to a metal ion through the two imine nitrogens and two amino nitrogens. This coordination mode results in the formation of stable chelate rings. Studies on analogous compounds like glyoxal bis(guanylhydrazone) have demonstrated their ability to form complexes with various metal ions, including copper(II), nickel(II), and cobalt(II). okstate.edu The stability and geometry of these complexes are crucial for their subsequent application in catalysis. For instance, binuclear Co(II), Ni(II), and Cu(II) complexes have been synthesized through template condensation, resulting in 22-membered macrocyclic structures. researchgate.net

Design and Synthesis of Chiral Glyoxal Bis-hydrazone Ligands

A significant advancement in the field has been the development of chiral, non-racemic glyoxal bis-hydrazones for use in asymmetric catalysis. The key design element for this class of ligands is the introduction of C₂-symmetric substructures. capes.gov.brrsc.orgrsc.org This symmetry is crucial for achieving high levels of enantioselectivity in catalytic reactions.

One successful strategy involves incorporating C₂-symmetric dialkylamino groups into the hydrazone framework. rsc.org The synthesis of these ligands can be achieved in a few steps, often starting from a readily available chiral precursor. For example, ligands have been synthesized from 1,4-diphenylbutanedione via oxazaborolidine-catalyzed reduction, mesylation, and subsequent reaction with hydrazine (B178648). The resulting chiral hydrazines are then condensed with glyoxal to yield the desired C₂-symmetric bis-hydrazone ligands. rsc.org

Another prominent design involves the use of 2,5-diarylpyrrolidine moieties. A family of glyoxal bis-hydrazone ligands containing various (2S,5S)-diarylpyrrolidine groups has been prepared to study the influence of the ligand structure on reaction rates and enantioselectivity. acs.orgacs.org The synthesis of these ligands required the development of new routes to the necessary 1-amino-2,5-diarylpyrrolidines. acs.org These synthetic routes include methods like α-arylation of N-Boc-pyrrolidine. semanticscholar.org The final step is typically the condensation of the chiral aminopyrrolidine with glyoxal. acs.orgsemanticscholar.org

Chiral Moiety Synthesis Precursor Key Synthesis Step Reference
C₂-Symmetric Dialkylamino1,4-DiphenylbutanedioneOxazaborolidine-catalysed reduction and condensation with glyoxal. rsc.org
2,5-DiarylpyrrolidineN-Boc-pyrrolidineα-arylation followed by condensation with glyoxal. semanticscholar.org

Applications in Asymmetric Catalysis

The development of chiral glyoxal bis-hydrazone ligands has opened new avenues for their use in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric purity.

Suzuki-Miyaura Cross-coupling Reactions

Glyoxal bis-hydrazone ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A phosphine-free catalyst system, utilizing a glyoxal bis(methylphenylhydrazone) ligand with a palladium source like Pd(OAc)₂, proved to be efficient for the cross-coupling of various aryl bromides and arylboronic acids at room temperature. scispace.com

In a more advanced application, chiral bis-hydrazone ligands have been developed for the enantioselective, palladium-catalyzed aryl-aryl cross-coupling of 1-naphthyldimethylsilanolates. acs.orgacs.orgsemanticscholar.org A family of ligands featuring 2,5-diarylpyrrolidine groups was synthesized to optimize the enantioselectivity of the biaryl product. acs.org Computational modeling suggests that the origin of stereoselectivity lies in the reductive elimination step from a diarylpalladium(II) complex, which proceeds through a conrotatory motion of the two aryl groups as the C-C bond is formed. acs.org

LigandCatalyst SystemSubstratesYieldee (%)Reference
Glyoxal bis(methylphenylhydrazone)Pd(OAc)₂Aryl bromides, Arylboronic acidsGoodN/A scispace.com
Chiral bis-hydrazone with 2,5-diarylpyrrolidinePalladium1-Naphthyldimethylsilanolates, Aryl bromides-High acs.orgacs.org

Heck Reactions and C-C Bond Formation

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has also benefited from catalysis by glyoxal bis-hydrazone-metal complexes. biomedres.usbiomedres.us These ligands have been examined for the cross-coupling of aryl halides with olefins. researchgate.netresearchgate.net A phosphine-free catalyst system composed of PdCl₂(MeCN)₂ and a glyoxal bishydrazone ligand was found to be effective for a variety of substrates, producing the Heck coupling products in good yields. researchgate.net

A novel palladium(II) complex, [glyoxal bis(N-phenyl)osazone]palladium (GPOP), has been synthesized and used as a catalyst for the Heck reaction between iodo- and bromobenzenes and various acrylates. biomedres.usbiomedres.us The reactions were typically carried out in DMF with Na₂CO₃ as the base.

The table below summarizes the results for the Heck reaction catalyzed by the GPOP complex. biomedres.usbiomedres.us

Aryl HalideOlefinTemperature (°C)Yield (%)Reference
IodobenzeneMethyl acrylate8090 biomedres.usbiomedres.us
IodobenzeneMethyl methacrylate8085 biomedres.usbiomedres.us
IodobenzeneAcrylonitrile8080 biomedres.usbiomedres.us
BromobenzeneMethyl acrylate12080 biomedres.usbiomedres.us
BromobenzeneMethyl methacrylate12075 biomedres.usbiomedres.us
BromobenzeneAcrylonitrile12070 biomedres.usbiomedres.us

Diels-Alder Reactions

Perhaps one of the most striking applications of chiral glyoxal bis-hydrazones is in the enantioselective Diels-Alder reaction. The introduction of C₂-symmetric dialkylamino substructures into the glyoxal bis-hydrazone framework has been identified as the crucial design element for creating a new class of highly effective nitrogen ligands for this purpose. capes.gov.brrsc.orgrsc.org

When complexed with copper(II) triflate (Cu(OTf)₂), these chiral ligands catalyze the cycloaddition between N-acryloyloxazolidinone and cyclopentadiene. rsc.org This system has demonstrated the ability to produce the corresponding cycloadduct with high levels of enantioselectivity. The success of this approach highlights the potential of this ligand class to be applied in other important catalytic organic reactions. rsc.org While the specific term "Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]" is not used in this context, the underlying glyoxal bis-hydrazone structure is the key component. Other research has explored double intramolecular hetero-Diels–Alder reactions of different α,β-unsaturated hydrazones as a route to 2,2′-bipyridines. rsc.org

CatalystDienophileDieneEnantioselectivityReference
Chiral Glyoxal bis-hydrazone-Cu(OTf)₂ complexN-acryloyloxazolidinoneCyclopentadieneHigh rsc.org

Structure-Activity Relationship (SAR) Studies in Catalysis

The dinitrophenyl groups in Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] play a significant role in defining its properties as a ligand. The presence of electron-withdrawing nitro groups enhances the stability of related hydrazyl radicals through delocalization of unpaired electrons. nist.gov This electronic effect can influence the redox properties of the metal center in a catalytic cycle.

While direct and comprehensive SAR studies on catalytically active metal complexes of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related glyoxal bis(hydrazone) ligands. These studies collectively indicate that both electronic and steric factors are pivotal in determining catalytic outcomes.

Research Findings from a Structurally Related Palladium Complex

A study on the catalytic application of a palladium(II) complex with a related ligand, glyoxal bis(N-phenyl) osazone (GPO), in the Mizoroki-Heck cross-coupling reaction provides a useful model for understanding potential SAR. biomedres.usbiomedres.us The Mizoroki-Heck reaction is a fundamental carbon-carbon bond-forming reaction that couples an aryl or vinyl halide with an alkene, typically catalyzed by a palladium complex. youtube.comyoutube.com In this study, the GPO ligand, which lacks the nitro substituents of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], forms an effective catalyst with palladium(II) chloride. biomedres.usbiomedres.us

The research demonstrated that the [glyoxal bis(N-phenyl) osazone] palladium (GPOP) complex effectively catalyzes the Heck reaction between various aryl halides and styrene. The lone pair electrons on the nitrogen atoms and the π-electrons of the C=N bond in the hydrazone ligand allow it to act as an efficient electron donor to the palladium center. biomedres.usbiomedres.us The formation of the palladium-nitrogen bonds is evidenced by shifts in the 1H-NMR and FT-IR spectra upon complexation. biomedres.usbiomedres.us Specifically, the vibrational band of the N-H group shifted from 3304 cm-1 in the free GPO ligand to 3275 cm-1 in the GPOP complex. biomedres.us

The catalytic activity of the GPOP complex in the Heck reaction is summarized in the table below.

EntryAryl HalideProductYield (%)Reaction Conditions
14-Bromoanisole4-Methoxystilbene850.2 mol% GPOP, Na2CO3, DMF, 80°C, 24h
24-Bromotoluene4-Methylstilbene82
3BromobenzeneStilbene78
44-Chlorotoluene4-Methylstilbene75

These results indicate that the electronic nature of the substituent on the aryl halide influences the reaction yield, with electron-donating groups on the aryl halide generally leading to higher yields under these conditions. While this data pertains to the GPO ligand, it establishes a baseline for the catalytic potential of glyoxal bis(hydrazone) palladium complexes. For Glyoxal, bis[(2,4-dinitrophenyl)hydrazone], the strongly electron-withdrawing nitro groups would be expected to significantly alter the electron density at the palladium center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Influence of Chiral Moieties on Enantioselectivity

A significant area of SAR for glyoxal bis(hydrazone) ligands is in the field of asymmetric catalysis, where the introduction of chiral elements into the ligand structure is used to induce enantioselectivity in the reaction product. rsc.orgcapes.gov.brnih.gov Research has shown that C2-symmetric dialkylamino substructures can be key design elements for creating novel chiral glyoxal bis-hydrazone ligands. rsc.orgcapes.gov.brnih.gov

A study on the development of chiral bis-hydrazone ligands for the palladium-catalyzed enantioselective cross-coupling of aryldimethylsilanolates highlights the profound impact of ligand structure on enantioselectivity. acs.orgacs.orgsemanticscholar.org In this work, a family of glyoxal bis-hydrazone ligands incorporating various 2,5-diarylpyrrolidine groups was synthesized and evaluated. acs.orgacs.orgsemanticscholar.org The systematic variation of the aryl groups on the pyrrolidine (B122466) rings allowed for a detailed investigation of the structure-enantioselectivity relationship. It was found that both the steric bulk and the electronic properties of these aryl substituents had a significant effect on the enantiomeric excess of the biaryl product. acs.orgacs.orgsemanticscholar.org This demonstrates that for catalytic applications requiring stereocontrol, modifications to the hydrazone component of the ligand, rather than the glyoxal backbone, are a highly effective strategy.

Emerging Research Directions and Future Perspectives

Integration with Advanced Spectroscopic and Chromatographic Techniques

The primary role of Glyoxal (B1671930), bis[(2,4-dinitrophenyl)hydrazone] as a derivatizing agent for detecting carbonyl compounds is being refined through its integration with state-of-the-art analytical platforms. While high-performance liquid chromatography (HPLC) with UV-Vis detection has been the standard, research is addressing inherent analytical challenges to improve sensitivity, accuracy, and resolution. researchgate.netnih.gov

A significant challenge in the derivatization of glyoxal is its tendency to polymerize and to form a mono-hydrazone derivative under certain conditions. nih.gov Advanced sample preparation techniques have been developed to overcome this. For instance, dissolving gaseous glyoxal in methanol (B129727) under reduced pressure has been shown to suppress polymerization effectively. This allows the glyoxal to react readily with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to quantitatively yield the desired bis-hydrazone derivative, achieving recoveries as high as 102%. nih.gov

Modern spectroscopic methods are crucial for the unambiguous characterization of these derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to confirm the molecular structure, while X-ray crystallography provides definitive data on geometry and bond angles. The integration of liquid chromatography with mass spectrometry (LC-MS) offers enhanced specificity and sensitivity for identifying and quantifying these hydrazones in complex matrices. researchgate.net

A persistent issue with the analysis of dinitrophenylhydrazones derived from unsymmetrical aldehydes and ketones is the formation of E and Z geometric isomers due to the C=N double bond, which can complicate chromatographic separation and quantification. nih.govresearchgate.net Research is actively exploring methods to resolve this, such as the reductive amination of the hydrazone. Using a reducing agent like 2-picoline borane (B79455), the C=N double bond is converted into a C-N single bond, eliminating the possibility of isomerism and leading to a single, stable analytical signal. nih.govrsc.org

Table 1: Advanced Analytical Methods for Characterization and Analysis

TechniqueApplication and FindingsReference
HPLC with UV-VisStandard method for quantification. Derivatives have strong absorbance around 360–400 nm, enabling low detection limits (e.g., 0.1 µM). Proper derivatization conditions (temperature, pH, reagent ratio) are critical for accurate results. researchgate.net researchgate.net
LC-MSProvides definitive identification and structural confirmation of derivatives in complex mixtures. Used to identify isomeric hydrazones. researchgate.net researchgate.net
NMR (¹H and ¹³C)Confirms the formation of the hydrazone bond (N-H signal at δ 10–12 ppm) and the overall structure of the molecule. researchgate.net researchgate.net
FT-IR SpectroscopyValidates the presence of key functional groups, including C=N (~1600 cm⁻¹) and NO₂ (~1520/1340 cm⁻¹) stretching vibrations.
Reductive Amination-HPLCA next-generation approach that uses a reducing agent (e.g., 2-picoline borane) to eliminate E/Z isomers, resulting in a single, stable product for simplified and more accurate quantification. nih.govrsc.org nih.govrsc.org

Novel Applications in Materials Science

The structural backbone of glyoxal is a versatile precursor for the synthesis of advanced materials, particularly high-energy materials (HEMs). d-nb.info While Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] itself is noted for its stability, the glyoxal moiety is a starting point for complex, nitrogen-rich heterocyclic compounds known for their high performance and density. d-nb.info Syntheses of notable HEMs such as CL-20 and TKX-50 begin with glyoxal, highlighting the importance of its derivatives in this field. d-nb.info

Furthermore, the formation of stable radical anions from glyoxal bis(phenylhydrazones) has been demonstrated. nist.gov These resonance-stabilized radicals, generated by treating the bis(phenylhydrazone) with a base in the presence of oxygen, can be studied using electron spin resonance (e.s.r.) spectroscopy. The stability and electronic properties of these radicals are dependent on the substituents on the phenyl rings, suggesting potential applications in functional organic materials, such as conductors or magnetic materials. nist.gov

Development of Next-Generation Derivatizing Agents

The success of 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent has spurred research into developing new reagents with improved properties. researchgate.net A key area of development is overcoming the analytical problems caused by the formation of geometric isomers. nih.gov

One of the most promising next-generation approaches involves the chemical modification of the hydrazone derivative after it is formed. As previously mentioned, the reductive amination of carbonyl-2,4-DNPhydrazones using agents like 2-picoline borane converts the C=N double bond into a more stable C-N single bond. nih.govrsc.org This strategy effectively eliminates the formation of isomers, leading to simpler chromatograms and more reliable quantification. For example, the amination of glutaraldehyde-DNPhydrazones results in the formation of a single, stable cyclic product, N-(2,4-dinitrophenyl)-1-piperidinamine (DNPPA), which is easily analyzed. rsc.org

Researchers are also exploring alternative hydrazine (B178648) reagents to improve reaction kinetics, stability, or detection sensitivity for specific applications. researchgate.net While DNPH remains a benchmark, specialized reagents are being designed for targeted analyses in environmental and food chemistry. researchgate.netmdpi.com

Table 2: Comparison of Derivatization Strategies

StrategyDescriptionAdvantagesDisadvantagesReference
Standard DNPH DerivatizationReaction of a carbonyl compound with 2,4-dinitrophenylhydrazine in an acidic medium to form a stable hydrazone.Well-established, reliable, forms stable and highly colored derivatives suitable for UV-Vis detection.Forms E/Z isomers with unsymmetrical carbonyls, complicating analysis. Glyoxal can polymerize or form mono-derivatives. nih.govnih.gov
Reductive Amination of DNPhydrazonesPost-derivatization treatment with a reducing agent (e.g., 2-picoline borane) to convert the C=N bond to a C-N bond.Eliminates E/Z isomers, leading to a single analytical peak. The reduced product is very stable.Requires an additional reaction step. nih.govrsc.org

Expanding Catalytic Applications and Ligand Modifications

A highly promising area of research is the use of glyoxal bis-hydrazones as chiral ligands in asymmetric catalysis. rsc.org By synthesizing bis-hydrazones from chiral 1-aminopyrrolidines, researchers have created a new class of C₂-symmetric nitrogen ligands. rsc.orgacs.org

These ligands have demonstrated significant success in enantioselective reactions. For instance, a chiral glyoxal bis-hydrazone ligand was used in a copper(II)-catalyzed Diels-Alder reaction, achieving high levels of enantioselectivity. rsc.org The key design element is the C₂-symmetric dialkylamino substructure, which creates an effective chiral environment around the metal center. rsc.org

Similarly, these ligands have been applied in palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions. acs.org A family of glyoxal bis-hydrazone ligands featuring various 2,5-diarylpyrrolidine groups was synthesized to study the impact of ligand structure on reaction rate and enantioselectivity. This modularity allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific substrates. The development of new synthetic routes to the 1-amino-2,5-diarylpyrrolidine building blocks is critical for expanding the library of these versatile ligands. acs.org

Q & A

Q. How is glyoxal bis[(2,4-dinitrophenyl)hydrazone] synthesized in laboratory settings?

Methodological Answer: The compound is synthesized via condensation of glyoxal with 2,4-dinitrophenylhydrazine (DNPH) in acidic ethanol. A typical procedure involves dissolving DNPH in ethanol, adding concentrated sulfuric acid as a catalyst, and refluxing with glyoxal (1:2 molar ratio) for 2–4 hours. The product precipitates as a red crystalline solid, which is filtered, washed, and recrystallized from DMF/water . Key quality checks include melting point determination and TLC to confirm purity.

Q. What spectroscopic methods are used to characterize glyoxal bis[(2,4-dinitrophenyl)hydrazone], and what key structural features do they confirm?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm hydrazone bond formation (N–H at δ 10–12 ppm) and aromatic proton environments .
  • FT-IR : Stretching bands at ~1600 cm1^{-1} (C=N) and ~1520/1340 cm1^{-1} (NO2_2 asymmetric/symmetric vibrations) validate functional groups .
  • X-ray crystallography : Resolves planar geometry of the hydrazone moiety and dihedral angles between aromatic rings (e.g., 6–8° in triclinic crystals), with bond lengths consistent with resonance stabilization (C–N: 1.32–1.36 Å) .

Q. Why is glyoxal bis[(2,4-dinitrophenyl)hydrazone] used as a derivatization agent in analytical chemistry, and what are its advantages?

Methodological Answer: It reacts selectively with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) to form stable, UV-active derivatives for HPLC detection. Advantages include:

  • Suppression of polymerization : Methanol in the derivatization medium prevents glyoxal self-condensation, ensuring mono-derivative formation .
  • Enhanced sensitivity : DNPH derivatives absorb strongly at 360–400 nm, enabling detection limits as low as 0.1 µM in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when analyzing glyoxal bis[(2,4-dinitrophenyl)hydrazone] derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:

  • Cross-validation : Compare 1^1H NMR chemical shifts with computed DFT models for tautomeric forms .
  • Variable-temperature XRD : Assess thermal motion and hydrogen bonding patterns (e.g., O–H⋯O interactions stabilizing specific conformers) .
  • Solid-state NMR : Resolve ambiguities in crystallographic disorder by correlating 15^{15}N shifts with hydrogen-bonding networks .

Q. What strategies optimize the reaction conditions for synthesizing glyoxal bis[(2,4-dinitrophenyl)hydrazone] to achieve high purity and yield?

Methodological Answer:

  • Acid selection : Sulfuric acid (0.5–1.0 M) outperforms HCl or acetic acid in minimizing side products (e.g., mono-hydrazones) .
  • Solvent system : Ethanol/water (3:1 v/v) balances solubility and precipitation kinetics, achieving >85% yield .
  • Temperature control : Reflux at 70–80°C accelerates condensation while avoiding glyoxal decomposition .

Q. How do hydrogen bonding networks influence the stability and reactivity of glyoxal bis[(2,4-dinitrophenyl)hydrazone] in different solvent systems?

Methodological Answer:

  • Solid-state stability : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds (2.6–2.8 Å) in crystals reduce hydrolytic degradation .
  • Solvent effects : In polar aprotic solvents (DMF, DMSO), extended conjugation stabilizes the hydrazone, whereas protic solvents (water, methanol) promote proton exchange, altering reactivity .
  • Table : Hydrogen bond parameters from XRD
Donor–AcceptorDistance (Å)Angle (°)Role in Stability
N–H⋯O (intra)2.65158Planarity retention
O–H⋯O (inter)2.78145Crystal packing

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]
Reactant of Route 2
Reactant of Route 2
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

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